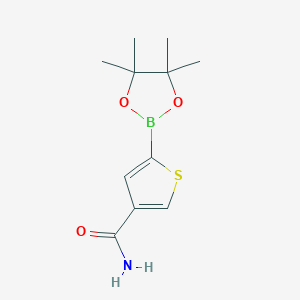

4-aminocarbonyl-2-thienylBoronic acid pinacol ester

Description

Propriétés

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3S/c1-10(2)11(3,4)16-12(15-10)8-5-7(6-17-8)9(13)14/h5-6H,1-4H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLXIOFOYTZALC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminocarbonyl-2-thienylBoronic acid pinacol ester typically involves the reaction of 4-aminocarbonyl-2-thienylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production methods for boronic esters often involve large-scale batch or continuous flow processes. These methods ensure high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Coupling

Boronic acid pinacol esters participate in Suzuki coupling with aryl halides under palladium catalysis. The pinacol ester’s stability under reaction conditions (e.g., aqueous bases, elevated temperatures) is advantageous .

Example Reaction :

| Condition | Typical Parameters | Yield Range |

|---|---|---|

| Catalyst | PdCl₂(dppf) | High |

| Base | NaOH, K₂CO₃ | N/A |

| Temperature | 80–120°C |

Aminocarbonyl Group Reactivity

The aminocarbonyl group (RCONH₂) may undergo:

-

Amidation : Reaction with alcohols/amines to form amides.

-

Hydrolysis : Conversion to carboxylic acid under acidic/basic conditions.

-

Nucleophilic Acyl Substitution : Reaction with Grignard reagents or enolates.

Thiophene Ring Reactivity

The thiophene moiety can participate in:

-

Electrophilic Aromatic Substitution : Halogenation, nitration.

-

Cross-Coupling : Thiophene may act as a partner in Suzuki or Stille coupling.

Stability and Handling

Pinacol boronates are stable under ambient conditions but decompose under harsh hydrolysis (e.g., H₂O₂) . The thiophene ring’s electron-rich nature may influence reactivity, potentially requiring controlled reaction conditions.

Analytical Data

While specific data for this compound is unavailable, analogous compounds (e.g., 4-aminophenylboronic acid pinacol ester ) have:

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds containing boronic acid moieties can act as inhibitors of eukaryotic initiation factor 4E (eIF4E), which is implicated in cancer progression. The 4-aminocarbonyl-2-thienyl boronic acid pinacol ester has shown potential as an eIF4E inhibitor, contributing to the development of novel anticancer therapies. For instance, studies have demonstrated that modifications to the boronic acid structure can enhance their binding affinity to eIF4E, potentially leading to effective cancer treatments .

Antibacterial Properties

Boronic acids exhibit antibacterial properties through their ability to inhibit bacterial enzymes such as serine β-lactamases. The incorporation of the thienyl group may enhance these properties, making 4-aminocarbonyl-2-thienyl boronic acid pinacol ester a candidate for developing new antibiotics against resistant strains of bacteria .

Sensor Development

The unique chemical properties of boronic acids allow for their use in sensor technology, particularly in detecting sugars and other biomolecules. The thienyl group in 4-aminocarbonyl-2-thienyl boronic acid pinacol ester can facilitate interactions with specific analytes, making it suitable for developing selective sensors .

Polymer Chemistry

In polymer science, boronic acids are utilized to create dynamic covalent bonds in polymer networks. The application of 4-aminocarbonyl-2-thienyl boronic acid pinacol ester in synthesizing responsive polymers could lead to materials that change properties in response to environmental stimuli, such as pH or temperature changes .

Suzuki-Miyaura Coupling Reactions

The compound can serve as a key reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. Its effectiveness in these reactions stems from the stability and reactivity imparted by both the boronic acid and the thienyl groups .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Pharmaceutical | Anticancer agent | Inhibits eIF4E; potential for drug development |

| Antibacterial activity | Effective against resistant bacterial strains | |

| Material Science | Sensor technology | Selective detection of biomolecules |

| Responsive polymers | Dynamic covalent bonding in polymer networks | |

| Catalysis | Suzuki-Miyaura coupling | Key reagent for carbon-carbon bond formation |

Case Study 1: Anticancer Research

A study explored the modification of various boronic acids, including derivatives like 4-aminocarbonyl-2-thienyl boronic acid pinacol ester, for their efficacy against cancer cell lines. Results indicated that specific structural modifications significantly improved their potency against eIF4E-related pathways .

Case Study 2: Sensor Development

A research project focused on developing a glucose sensor using boronic acid derivatives demonstrated that incorporating thienyl groups enhanced selectivity and sensitivity towards glucose detection compared to traditional sensors .

Mécanisme D'action

The mechanism of action of 4-aminocarbonyl-2-thienylBoronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In the Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . In protodeboronation, the boronate complex is cleaved by a radical initiator, leading to the formation of the hydrocarbon product .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenylboronic acid pinacol ester

- 4-aminophenylboronic acid pinacol ester

- 2-thienylboronic acid pinacol ester

Uniqueness

4-aminocarbonyl-2-thienylBoronic acid pinacol ester is unique due to the presence of both an amino and a carbonyl group on the thienyl ring. This structural feature enhances its reactivity and allows for the formation of more complex molecules compared to simpler boronic esters .

Activité Biologique

4-Aminocarbonyl-2-thienyl boronic acid pinacol ester (CAS No. 1321901-45-4) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 4-aminocarbonyl-2-thienyl boronic acid pinacol ester is . Its structure features a thienyl group, a carbonyl group, and a boronic acid moiety, which are pivotal for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The boronic acid group can form covalent bonds with the active sites of serine and cysteine proteases, leading to inhibition of these enzymes. This mechanism is similar to that observed in other boronic acid derivatives like bortezomib, which is used in cancer therapy .

- Cell Cycle Regulation : Studies indicate that compounds with similar structures can induce cell cycle arrest at the G2/M phase in cancer cells, effectively inhibiting their proliferation .

Biological Activities

Research has shown that 4-aminocarbonyl-2-thienyl boronic acid pinacol ester exhibits several promising biological activities:

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has been shown to have an IC50 value comparable to known anticancer agents .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains, although further research is needed to establish efficacy and mechanisms .

- Proteasome Inhibition : Similar to other boronic acids, it may act as a proteasome inhibitor, which is crucial for the degradation of regulatory proteins involved in cell cycle control and apoptosis .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of 4-aminocarbonyl-2-thienyl boronic acid pinacol ester on human cancer cell lines. The results indicated significant growth inhibition with an IC50 value of approximately 8.21 nM, showcasing its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Mechanistic Insights

Mechanistic studies using molecular docking simulations have revealed that this compound binds effectively to proteasome active sites, suggesting a strong potential for therapeutic applications in diseases characterized by proteasome dysfunction, such as multiple myeloma .

Comparative Analysis with Similar Compounds

| Compound | IC50 (nM) | Mechanism of Action | Notes |

|---|---|---|---|

| Bortezomib | 7.05 | Proteasome inhibition | FDA-approved for multiple myeloma |

| 4-Aminobenzeneboronic Acid | 6.74 | Proteasome inhibition | Similar structural features |

| 4-Aminocarbonyl-2-thienyl Boronic Acid Pinacol Ester | 8.21 | Proteasome inhibition and cell cycle arrest | Potential lead compound |

Q & A

Q. How does this boronic ester compare to aryl trifluoroborates in metal-free transformations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.